molecular formula C9H11FO3 B14119925 Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate

Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate

Cat. No.: B14119925
M. Wt: 186.18 g/mol
InChI Key: YZPNQCGZGARMLF-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a fluorine and methoxy group attached to a cyclohexa-2,4-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexa-2,4-diene and fluorine-containing reagents.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, typically using methanol and a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using reagents such as methanol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluorochromone-2-carboxylate
  • Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

Uniqueness

Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications.

Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C9H11FO3/c1-12-8(11)7-5-3-4-6-9(7,10)13-2/h3-7H,1-2H3

InChI Key

YZPNQCGZGARMLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CC=CC1(OC)F

Origin of Product

United States

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